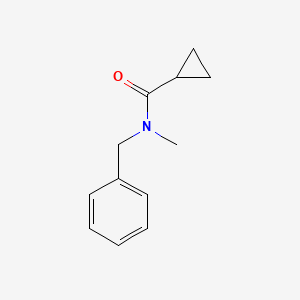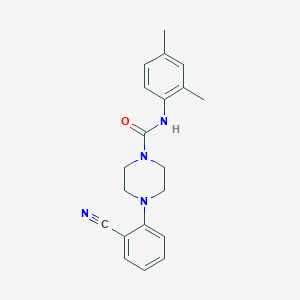
3-(4-tert-butyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)propanamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
作用机制
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells and the activation of immune cells. By inhibiting BTK, TAK-659 blocks the signaling pathways that promote cancer cell growth and reduce the production of inflammatory cytokines, leading to the suppression of cancer cell growth and the alleviation of autoimmune disease symptoms.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. TAK-659 has been shown to selectively inhibit BTK without affecting other kinases, which reduces the risk of off-target effects.
实验室实验的优点和局限性
One of the major advantages of TAK-659 is its selectivity for BTK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, the efficacy and safety of TAK-659 in humans are yet to be established, and further preclinical and clinical studies are needed to determine its optimal dosage and treatment regimen. Additionally, the synthesis of TAK-659 is a multi-step process that requires specialized equipment and expertise, which may limit its availability for lab experiments.
未来方向
There are several potential future directions for the development of TAK-659. One possible direction is the combination of TAK-659 with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce their toxicity. Another direction is the investigation of TAK-659 in the treatment of other diseases, such as viral infections and neurodegenerative diseases, which are also associated with BTK signaling pathways. Additionally, the optimization of the synthesis method and the development of more efficient and scalable processes may increase the availability and affordability of TAK-659 for lab experiments and clinical trials.
合成方法
TAK-659 is synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of N-(pyridin-2-ylmethyl)propan-2-amine, which is then reacted with 4-tert-butyl-N-methylsulfonylaniline to form the intermediate product. The final step involves the coupling of the intermediate product with 3-bromo-1-(4-methoxyphenyl)propan-1-one, followed by purification to obtain TAK-659 in high yield and purity.
科学研究应用
TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. It has been shown to inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. TAK-659 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
属性
IUPAC Name |
3-(4-tert-butyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-20(2,3)16-8-10-18(11-9-16)23(27(4,25)26)14-12-19(24)22-15-17-7-5-6-13-21-17/h5-11,13H,12,14-15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYMCHBGGWHXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(CCC(=O)NCC2=CC=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)

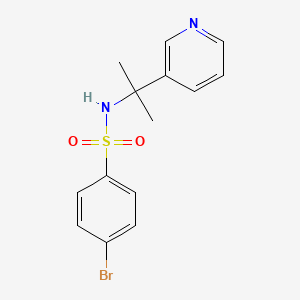
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
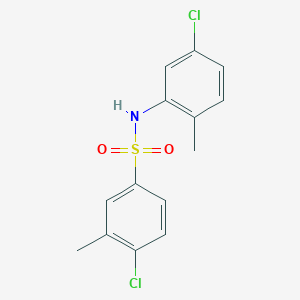

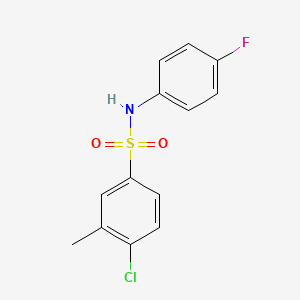
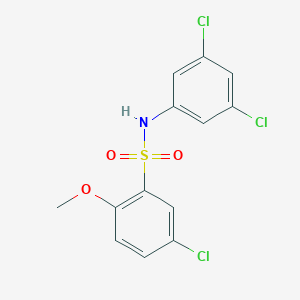

![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
